1-(2-Cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea
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Overview
Description
1-(2-Cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea typically involves the reaction of 4-methylphenyl isocyanate with 3-(pyridin-3-ylmethyl)amine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl or pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas or pyridinyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea would depend on its specific interactions with molecular targets. It may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The cyanoethyl and pyridinyl groups could play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Cyanoethyl)-3-phenylurea
- 1-(2-Cyanoethyl)-3-(4-chlorophenyl)-1-(pyridin-3-ylmethyl)urea
- 1-(2-Cyanoethyl)-3-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)urea
Uniqueness
1-(2-Cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea is unique due to the presence of the 4-methylphenyl group, which may impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
1-(2-cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-14-5-7-16(8-6-14)20-17(22)21(11-3-9-18)13-15-4-2-10-19-12-15/h2,4-8,10,12H,3,11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXLCGGOEFLYGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CCC#N)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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